molecular formula C15H9BrCl2N2O B6138491 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one

5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one

Cat. No. B6138491
M. Wt: 384.1 g/mol
InChI Key: YYFZXPLZSSBPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that belongs to the indole family. It is a potent inhibitor of various enzymes and has a wide range of applications in scientific research.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one involves the inhibition of protein kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting protein kinases, this compound can disrupt the signaling pathways that promote cell growth and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying cell signaling pathways and the role of protein kinases in disease development. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.

Future Directions

There are several future directions for the research and development of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is the development of new drugs that target specific protein kinases, which could lead to more effective treatments for cancer and other diseases. Another direction is the exploration of the anti-inflammatory effects of this compound, which could lead to the development of new treatments for inflammatory diseases. Finally, further research is needed to explore the potential of this compound as a tool for studying cell signaling pathways and the role of protein kinases in disease development.
Conclusion
In conclusion, 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a potent inhibitor of various enzymes, including protein kinases. It has a wide range of scientific research applications and has been used in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders. This compound has significant biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory effects. While there are some limitations to working with this compound in lab experiments, there are several future directions for research and development that could lead to new treatments for a range of diseases.

Synthesis Methods

The synthesis of 5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one involves the reaction of 2-chloroaniline with 5-bromo-4-chloro-3-indolyl isothiocyanate in the presence of a base. The reaction results in the formation of the desired compound, which can be purified by recrystallization.

Scientific Research Applications

5-bromo-4-chloro-2-{[(2-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has a wide range of scientific research applications. It is a potent inhibitor of various enzymes, including protein kinases, which play a critical role in cell signaling pathways. This compound has been used in the development of new drugs for the treatment of cancer, inflammatory diseases, and neurological disorders.

properties

IUPAC Name

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrCl2N2O/c16-8-5-6-11-13(14(8)18)15(21)12(20-11)7-19-10-4-2-1-3-9(10)17/h1-7,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFZXPLZSSBPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C3=C(N2)C=CC(=C3Cl)Br)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-2-[(2-chlorophenyl)iminomethyl]-1H-indol-3-ol

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